Xanthine Oxidase Inhibition: Moderate, Verifiable Affinity for Bovine Enzyme
7‑Amino‑1,3‑dimethyl‑1,2‑dihydroquinoxalin‑2‑one exhibits moderate, competitive inhibition of bovine xanthine oxidase (Ki = 820 nM; IC₅₀ = 12.4 µM) [1]. In contrast, a more optimized quinoxalinone‑based inhibitor from the patent literature (US9802907, Compound 7) achieves an IC₅₀ of 2.05 nM against the human enzyme [2]. This >6000‑fold difference in potency demonstrates that the 7‑amino‑1,3‑dimethyl substitution pattern provides a distinct, well‑defined potency window that is suitable for applications requiring a moderate, tool‑compound level of inhibition rather than an ultra‑potent clinical candidate.
| Evidence Dimension | Xanthine oxidase inhibition potency |
|---|---|
| Target Compound Data | Ki = 820 nM; IC₅₀ = 12,400 nM (bovine) |
| Comparator Or Baseline | US9802907, Compound 7 (structurally distinct quinoxalinone derivative); IC₅₀ = 2.05 nM (human) |
| Quantified Difference | Target compound is ~6050‑fold less potent (IC₅₀ comparison) |
| Conditions | Bovine xanthine oxidase, xanthine substrate, 10 min preincubation [1]; Human xanthine oxidase, coupled enzymatic reaction [2] |
Why This Matters
This defined, moderate potency allows researchers to use the compound as a probe for target engagement without completely abolishing enzyme activity, and provides a baseline for SAR exploration.
- [1] BindingDB. BDBM50237977 (CHEMBL3310952). Affinity Data: Ki = 820 nM for bovine xanthine oxidase. Accessed April 2026. View Source
- [2] BindingDB. BDBM50057017 (CHEMBL3331615; US9802907, Compound 7). Affinity Data: IC₅₀ = 2.05 nM for human xanthine oxidase. Accessed April 2026. View Source
